molecular formula C12H13ClF2O2 B8343315 2-(4-Difluoromethoxyphenyl)-3-methylbutyryl chloride

2-(4-Difluoromethoxyphenyl)-3-methylbutyryl chloride

Cat. No. B8343315
M. Wt: 262.68 g/mol
InChI Key: GXNAZXKPZSMSJC-UHFFFAOYSA-N
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Patent
US04239777

Procedure details

A method for the preparation of the compound (-)-α-cyano-m-phenoxybenzyl (+)-α-isopropyl-4-difluorophenylacetate comprising: reacting (+)-α-isopropyl-4-difluoromethoxyphenylacetyl chloride with α-cyano-m-phenoxybenzyl alcohol in the presence of pyridine and isolating from the thus-obtained mixture of (+)-α-cyano-m-phenoxybenzyl (+)-α-isopropyl-4-difluoromethoxyphenylacetate said (-)-α-cyano-m-phenoxybenzyl (+)-α-isopropyl-4-difluoromethoxyphenylacetate.
[Compound]
Name
(-)-α-cyano-m-phenoxybenzyl (+)-α-isopropyl-4-difluorophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:15]([F:17])[F:16])=[CH:10][CH:9]=1)[C:5](Cl)=[O:6])([CH3:3])[CH3:2].[C:18]([CH:20]([OH:34])[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([O:27][C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[CH:22]=1)#[N:19]>N1C=CC=CC=1>[CH:1]([CH:4]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH:15]([F:17])[F:16])=[CH:10][CH:9]=1)[C:5]([O:34][CH:20]([C:18]#[N:19])[C:21]1[CH:26]=[CH:25][CH:24]=[C:23]([O:27][C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[CH:22]=1)=[O:6])([CH3:3])[CH3:2]

Inputs

Step One
Name
(-)-α-cyano-m-phenoxybenzyl (+)-α-isopropyl-4-difluorophenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C(C(=O)Cl)C1=CC=C(C=C1)OC(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C(C1=CC(=CC=C1)OC1=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)OC(C1=CC(=CC=C1)OC1=CC=CC=C1)C#N)C1=CC=C(C=C1)OC(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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